tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate
Description
Structure and Functional Groups: This compound (CAS: 1822490-77-6, MFCD30475864) features a tert-butyl ester, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, and a glutamine-derived side chain (5-amino-5-oxopentanoate). The Fmoc group is widely used in peptide synthesis due to its orthogonality with acid-labile protecting groups like tert-butyl .
Applications: Primarily employed as a protected amino acid derivative in solid-phase peptide synthesis (SPPS), it enables selective deprotection under mild basic conditions (e.g., piperidine) while retaining acid-sensitive groups . Its tert-butyl ester enhances solubility in organic solvents, facilitating coupling reactions .
Synthesis: Synthesized via DCC-mediated coupling of (S)-2-((Fmoc)amino)-5-(tert-butoxy)-5-oxopentanoic acid with amines, followed by purification via solvent evaporation .
Properties
IUPAC Name |
tert-butyl 5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBISMBRGYPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate typically involves the protection of the amino group of aspartic acid. The process begins with the reaction of aspartic acid with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohol derivatives, and various substituted compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy :
The tert-butyl group provides a protective mechanism for the amino acid during peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This allows for the sequential addition of amino acids to form peptides with high fidelity.
Example Case Study :
In a study published in the Journal of Peptide Science, researchers employed Fmoc-Asp(OtBu)-OH in the synthesis of cyclic peptides. The use of this compound allowed for the successful formation of complex cyclic structures that exhibited enhanced biological activity compared to their linear counterparts .
Drug Development
Potential Therapeutic Applications :
The ability to modify amino acids like aspartic acid with protective groups such as tert-butyl and Fmoc enhances the pharmacological properties of peptides. This compound has been investigated for its potential use in developing peptide-based drugs targeting various diseases, including cancer and neurodegenerative disorders.
Research Findings :
A notable study demonstrated that peptides synthesized using Fmoc-Asp(OtBu)-OH exhibited improved solubility and stability, which are critical factors in drug formulation. The modified peptides showed promising results in preclinical trials for targeting specific receptors involved in tumor growth .
Biochemical Research
Enzyme Inhibition Studies :
Fmoc-Asp(OtBu)-OH has been utilized in enzyme inhibition studies where modified peptides were designed to inhibit specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing inhibitors as therapeutic agents.
Case Study Insights :
In a biochemical analysis, researchers synthesized a series of peptides incorporating Fmoc-Asp(OtBu)-OH to investigate their inhibitory effects on proteolytic enzymes. The findings revealed that certain modifications significantly enhanced the inhibitory potency, providing valuable insights into enzyme-substrate interactions .
Material Science
Polymer Chemistry Applications :
Beyond biological applications, tert-butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate is also explored in material science for creating functionalized polymers. The incorporation of such modified amino acids into polymer matrices can lead to materials with tailored properties for specific applications.
Research Example :
A recent article highlighted the use of Fmoc-Asp(OtBu)-OH in synthesizing bioactive polymer scaffolds that promote cell adhesion and growth. These materials are being studied for use in tissue engineering and regenerative medicine .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid, preventing unwanted side reactions during peptide chain elongation. The tert-butyl group protects the carboxyl group, ensuring selective reactions at the desired sites. The compound is removed under specific conditions, allowing for the continuation of peptide synthesis .
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Solubility : The tert-butyl ester in the target compound improves organic-phase solubility (e.g., dichloromethane, DMF) compared to benzyl esters, which require polar solvents .
- Optical Activity: Compounds in the (S)-2-((Fmoc)amino)pentanoate series (e.g., 2e–2j) exhibit specific optical rotations ([α]²⁰D = −6.3 to −8.3), indicating stereochemical purity critical for bioactive peptides .
- Stability : The Fmoc group is base-labile, while tert-butyl esters resist acidic conditions (e.g., TFA cleavage in SPPS) .
Biological Activity
tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate, also known by its CAS number 401916-49-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 457.56 g/mol. The structural characteristics include a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) moiety, and an amino acid backbone, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 401916-49-2 |
| Molecular Formula | C29H31N2O4 |
| Molecular Weight | 457.56 g/mol |
| Structural Features | Fmoc, tert-butyl |
The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in various cellular processes, including cell cycle regulation and apoptosis.
Pharmacological Studies
- Inhibition of HDACs : Research indicates that compounds similar to this compound exhibit selective inhibition against specific HDAC isoforms. For instance, studies have shown that certain analogs demonstrate IC50 values ranging from 14 to 67 nM against class I HDACs (HDAC1–3), indicating significant potency in modulating histone acetylation levels .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by restoring the expression of tumor suppressor genes silenced by hyperacetylation . This mechanism positions it as a promising candidate for cancer therapeutics.
- Neuroprotective Effects : Emerging research highlights the neuroprotective effects of HDAC inhibitors, including this compound. By promoting the expression of neurotrophic factors and reducing oxidative stress markers, it may offer therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have illustrated the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant growth inhibition and induced apoptosis through caspase activation pathways. The results showed a dose-dependent response with an effective concentration range aligning with previously reported IC50 values for HDAC inhibition .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration revealed that administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
Q & A
Basic: What are the standard protocols for synthesizing tert-Butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoate?
The synthesis typically involves sequential coupling reactions. For example, a common approach includes:
Fmoc Protection : Introduce the Fmoc group using (9H-fluoren-9-yl)methoxycarbonyl chloride under basic conditions (e.g., DIPEA in DMF) to protect the amino group .
Esterification : React with tert-butyl esters to protect the carboxyl group, often via carbodiimide-mediated coupling (e.g., DCC or EDC) .
Deprotection : Selective removal of the Fmoc group using piperidine in DMF (20% v/v) to expose the primary amine for further functionalization .
Purification is typically achieved via flash chromatography or preparative HPLC. LC-MS (e.g., Condition F or G as described in ) is critical for verifying molecular weight (e.g., observed m/z 708 [M+H]⁺) .
Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Essential for confirming molecular weight and purity. For example, using Conditions F (1.119 min retention time) or G (1.598 min) with observed m/z matching theoretical values (e.g., 708 or 796 [M+H]⁺) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve stereochemistry and verify tert-butyl (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.3–7.8 ppm) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹, amide I band at ~1650 cm⁻¹) .
Advanced: How can reaction yields be optimized when introducing Fmoc-protected groups?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by enhancing reaction kinetics. For example, microwave irradiation at 50–60°C in DMF can achieve >85% yield .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Avoid protic solvents that may hydrolyze the tert-butyl ester .
- Catalyst Screening : Test coupling agents like HATU or PyBOP for efficiency, particularly in sterically hindered environments .
Advanced: How to resolve discrepancies in LC-MS data during purity assessment?
- Degradation Analysis : Check for hydrolysis of the tert-butyl ester (e.g., unexpected peaks at m/z 652 [M+H – C₄H₈]⁺) or Fmoc deprotection (loss of 222 Da). Adjust storage conditions (e.g., –20°C in anhydrous DMSO) to prevent hydrolysis .
- Column Calibration : Use standardized LC-MS conditions (e.g., acetonitrile/water gradients with 0.1% formic acid) to minimize retention time variability .
- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 465 from 708) can confirm structural integrity and identify impurities .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- tert-Butyl Ester Hydrolysis : Occurs under acidic or prolonged storage conditions. Mitigate by using anhydrous solvents and storing at –20°C .
- Fmoc Deprotection Prematurely : Avoid exposure to bases (e.g., amines) during coupling steps. Use scavengers like HOBt to suppress racemization .
- Racemization : Minimize by coupling at 0–4°C and using low-basicity conditions (e.g., DIPEA instead of TEA) .
Advanced: What strategies improve solubility for biological assays?
- Solvent Blends : Use DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Tween 80 (10:40:5) for in vivo studies. Pre-warm to 37°C and vortex to ensure homogeneity .
- Co-solvents : Add β-cyclodextrin (10–20 mM) to enhance aqueous solubility without altering bioactivity .
- Pro-drug Modification : Introduce hydrophilic groups (e.g., PEG linkers) at the 5-amino position while retaining Fmoc protection for later deprotection .
Advanced: How to validate stereochemical integrity during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers (e.g., (R)- vs. (S)-configurations) .
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm absolute configuration .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl esters) to verify bond angles and stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
